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Compound of Interest

Compound Name: 1H-Imidazole-4-carboxamide

Cat. No.: B1204986 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

relationships between the structure of a compound and its biological activity is paramount. This

guide provides a comparative analysis of 1H-Imidazole-4-carboxamide analogs, a scaffold of

significant interest in medicinal chemistry. We delve into the structure-activity relationships

(SAR) of these compounds, with a primary focus on their well-established role as Poly(ADP-

ribose) polymerase-1 (PARP-1) inhibitors. This guide presents quantitative data, detailed

experimental protocols, and visual diagrams of key biological pathways and workflows to offer

a comprehensive resource for advancing drug discovery efforts.

1H-Imidazole-4-carboxamide Analogs as PARP-1
Inhibitors
The 1H-imidazole-4-carboxamide core has proven to be a robust scaffold for the design of

potent PARP-1 inhibitors. These inhibitors have gained prominence in cancer therapy,

particularly for tumors with deficiencies in DNA repair mechanisms, such as those with

BRCA1/2 mutations. The following sections summarize the inhibitory activities of various

analogs and the key structural features that govern their potency.

Comparative Inhibitory Activity
The inhibitory potency of 1H-imidazole-4-carboxamide analogs against PARP-1 and their

anti-proliferative effects on cancer cell lines are summarized in the tables below. The data
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highlights how modifications to the core structure influence biological activity.

Table 1: PARP-1 Enzymatic Inhibitory Activity of 1H-Thieno[3,4-d]imidazole-4-carboxamide

Analogs[1]

Compound ID R Group IC50 (µM)

16g 4-fluorophenyl 0.183

16i 3-fluorophenyl 0.152

16j 2-fluorophenyl 0.121

16l 2-chlorophenyl 0.098

Olaparib - 0.002

Veliparib - 0.005

Table 2: Anti-proliferative Activity of Selected 1H-Thieno[3,4-d]imidazole-4-carboxamide

Analogs[1]

Compound ID
HCC1937 (BRCA1 mutant)
IC50 (µM)

CAPAN-1 (BRCA2 mutant)
IC50 (µM)

16g 0.88 1.32

16i 0.65 0.98

16j 0.72 1.15

16l 0.53 0.89

Olaparib 2.10 0.15

Table 3: PARP-1 Enzymatic Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide

Analogs[2]
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Compound ID Linker Heterocycle R Group PARP-1 IC50 (nM)

6b Piperazine 3-methyl-furanyl 8.65

6m 1,4-diazepane 3-methyl-furanyl 25.36 (cell)

6r Piperazine 2-thienyl -

Olaparib - - 2.77

Veliparib - - 15.54

Table 4: Anti-proliferative Activity of 1H-Benzo[d]imidazole-4-carboxamide Analogs against

MDA-MB-436 (BRCA1 mutant) Cells[2]

Compound ID Linker Heterocycle R Group IC50 (µM)

6m 1,4-diazepane 3-methyl-furanyl 25.36 ± 6.06

Olaparib - - 23.89 ± 3.81

Table 5: PARP-1 Inhibitory Activity of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-

benzo[d]imidazole-4-carboxamide Derivatives[3][4]

Compound ID
R Group (on
benzimidazole)

PARP-1 IC50 (µM)

14n Furan-2-yl 0.045

14o 5-methyl-furan-2-yl 0.031

14p 5-ethyl-furan-2-yl 0.023

14q Furan-3-yl 0.038

Olaparib - 0.002

Table 6: Anti-proliferative Activity of Selected 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-

benzo[d]imidazole-4-carboxamide Derivatives against MDA-MB-436 (BRCA1 deficient) Cells[3]

[4]
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Compound ID
R Group (on
benzimidazole)

IC50 (µM)

14p 5-ethyl-furan-2-yl 43.56 ± 0.69

14q Furan-3-yl 36.69 ± 0.83

Key Structure-Activity Relationship Insights
From the presented data, several key SAR trends can be identified for the 1H-imidazole-4-
carboxamide scaffold as PARP-1 inhibitors:

The Carboxamide Moiety: The carboxamide group is a critical pharmacophore, mimicking

the nicotinamide portion of the NAD+ substrate and forming essential hydrogen bonds within

the PARP-1 active site.[1]

Aromatic Core: Fusion of the imidazole ring to other aromatic systems, such as thiophene

(thieno[3,4-d]imidazole) or benzene (benzo[d]imidazole), is a common strategy to enhance

binding through π-stacking interactions.[1][2]

Substituents on the Aromatic Core:

Electron-withdrawing groups, such as fluorine and chlorine, on a phenyl ring attached to

the core can increase potency. For instance, a 2-chlorophenyl substituent (16l) showed the

highest potency among the tested thieno[3,4-d]imidazole analogs.[1]

The introduction of furan rings on the benzimidazole scaffold significantly boosts PARP-1

inhibitory activity, with substitutions on the furan ring further modulating potency.[3][4]

Linker Groups: In more complex analogs, the nature of the linker between the benzimidazole

core and a terminal group plays a role in activity. For example, a 1,4-diazepane linker

appeared to confer greater anti-proliferative activity compared to a piperazine linker in one

study.[2]

Terminal Groups: The terminal group provides an opportunity for further interactions and

optimization of physicochemical properties. A 3-methyl-furanyl group was identified as a

potent terminal substituent.[2]
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Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

methodologies for the key experiments are provided below.

PARP-1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone

proteins, which is catalyzed by PARP-1. The amount of biotinylated histone is then detected

using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

General Protocol:

Plate Preparation: Add 25 µL of 1.5 µg/mL histone-coated assay buffer to each well of a 96-

well plate. Incubate for 1 hour at 37°C and then wash three times with wash buffer.

Compound Addition: Add 25 µL of the test compound at various concentrations (typically in

DMSO, with the final concentration of DMSO kept below 1%) to the wells. Include wells with

a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and wells with DMSO alone

as a negative control.

Enzyme Reaction: Add 25 µL of a reaction mixture containing PARP-1 enzyme and

biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at 37°C.

Detection: Wash the plate three times with wash buffer. Add 50 µL of streptavidin-HRP

conjugate and incubate for 1 hour at 37°C.

Signal Generation: Wash the plate again and add 50 µL of a suitable HRP substrate (e.g.,

TMB).

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate

reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.
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MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability and proliferation.[5][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that

reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the

number of viable cells.

General Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5%

CO2.

Compound Treatment: Treat the cells with various concentrations of the test compounds for

a specified duration (e.g., 72 hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value from the dose-response curve.

Visualizing the Landscape: Signaling Pathways and
Workflows
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams have been generated using Graphviz.
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Caption: The PARP-1 signaling pathway in response to DNA damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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